Trimébutine maléate

Vue d'ensemble

Description

Le maléate de trimébutine est un antispasmodique principalement utilisé pour le traitement symptomatique du syndrome du côlon irritable et de l'iléus paralytique postopératoire après une chirurgie abdominale . Il régule la motilité intestinale et colique et soulage la douleur abdominale avec des effets antimuscariniques et un faible agoniste des opioïdes mu . Le maléate de trimébutine n'est pas approuvé par la FDA, mais est disponible sur plusieurs marchés internationaux .

Applications De Recherche Scientifique

Trimebutine maleate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Trimebutine maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .

Mode of Action

Trimebutine maleate interacts with its targets through an agonist effect . It also exhibits antimuscarinic effects and weak mu opioid agonist effects . At high concentrations, trimebutine inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular calcium stores . This results in depolarization of the cell membrane and decreases peristalsis .

Biochemical Pathways

Trimebutine maleate affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity .

Pharmacokinetics

The main pharmacokinetic parameters of trimebutine maleate are as follows: the elimination half-life (T1/2) is approximately 9.2 hours, the time to reach peak concentration (Tmax) is around 1 hour, and the peak concentration (Cmax) is about 40 micrograms per liter . These parameters indicate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Trimebutine maleate has significant molecular and cellular effects. It significantly inhibits cell viability and colony formation . It also promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 . Moreover, trimebutine reduces the activation of both AKT and ERK signaling pathways .

Analyse Biochimique

Biochemical Properties

The actions of Trimebutine Maleate are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . Its function at various levels, from motility to pain control, makes this drug unique .

Cellular Effects

Trimebutine Maleate has a broader impact on the gastrointestinal tract. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine, and a modulation of the contractile activity of the colon . Moreover, it has been shown to have a role in regulating the visceral sensitivity .

Molecular Mechanism

Trimebutine Maleate is also a multiple-ion channel modulator in the gut . Its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

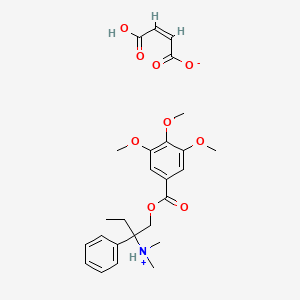

La synthèse du maléate de trimébutine implique l'estérification de l'acide 3,4,5-triméthoxybenzoïque avec le 2-(diméthylamino)-2-phénylbutanol . La réaction nécessite généralement un catalyseur acide et est conduite sous reflux. L'ester résultant est ensuite mis à réagir avec l'acide maléique pour former le maléate de trimébutine .

Méthodes de production industrielle

La production industrielle du maléate de trimébutine implique une série d'étapes, notamment l'estérification de l'acide 3,4,5-triméthoxybenzoïque, suivie de processus de purification et de cristallisation pour obtenir le produit final . Le processus garantit une biodisponibilité élevée et des performances de libération stables dans diverses conditions .

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de trimébutine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le maléate de trimébutine peut être oxydé pour former divers produits de dégradation.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le maléate de trimébutine peut subir des réactions de substitution, en particulier impliquant le groupe diméthylamino.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénures d'alkyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et dérivés substitués du maléate de trimébutine .

Applications de la recherche scientifique

Le maléate de trimébutine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé en chimie analytique pour le développement de méthodes indicatrices de stabilité.

Mécanisme d'action

Le maléate de trimébutine exerce ses effets par plusieurs mécanismes :

Agonisme des récepteurs opioïdes : Il agit comme un agoniste sur les récepteurs opioïdes mu, kappa et delta périphériques.

Modulation des canaux calciques : Le maléate de trimébutine empêche l'afflux d'ions calcium extracellulaires dans les cellules musculaires lisses et la libération de calcium à partir des stocks intracellulaires, conduisant à une diminution du péristaltisme.

Modulation des peptides gastro-intestinaux : Il module la libération de peptides gastro-intestinaux, contribuant à ses effets antispasmodiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Huile de menthe poivrée : Utilisée comme agent antispasmodique pour les troubles gastro-intestinaux.

Hyoscyamine : Un agent anticholinergique utilisé pour traiter diverses affections gastro-intestinales.

Dicyclomine : Un autre agent anticholinergique utilisé pour le syndrome du côlon irritable.

Unicité

Le maléate de trimébutine est unique en raison de ses effets combinés antimuscariniques et faibles agonistes des opioïdes mu, ce qui fournit un double mécanisme d'action pour réguler la motilité gastro-intestinale et soulager la douleur . Contrairement aux autres antispasmodiques, il ne modifie pas de manière significative la motilité gastro-intestinale normale .

Propriétés

Numéro CAS |

34140-59-5 |

|---|---|

Formule moléculaire |

C22H29NO5.C4H4O4 C26H33NO9 |

Poids moléculaire |

503.5 g/mol |

Nom IUPAC |

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |

Clé InChI |

FSRLGULMGJGKGI-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |

SMILES isomérique |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

| 58997-91-4 58997-92-5 34140-59-5 |

|

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

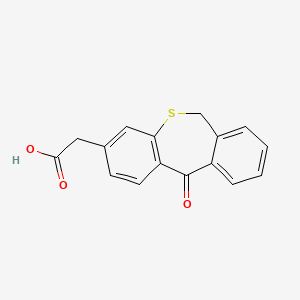

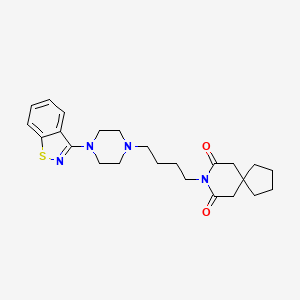

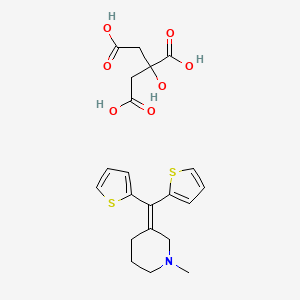

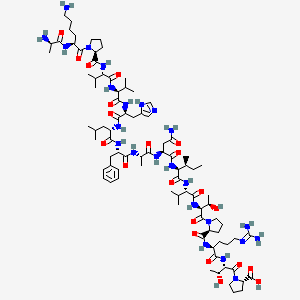

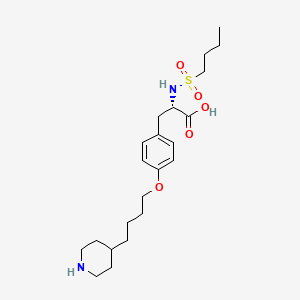

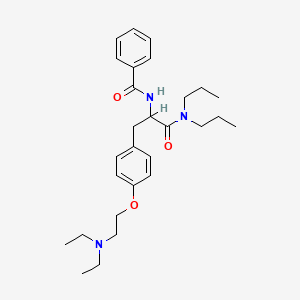

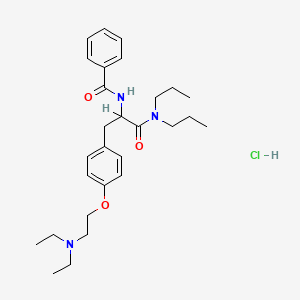

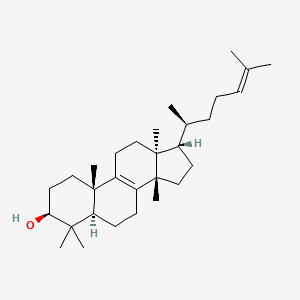

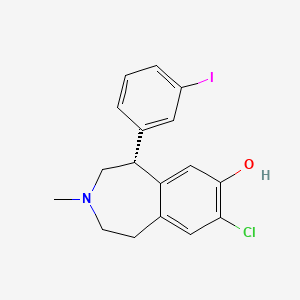

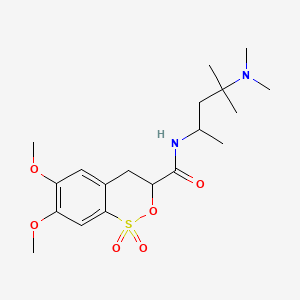

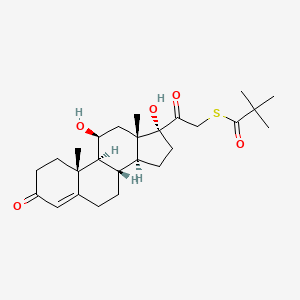

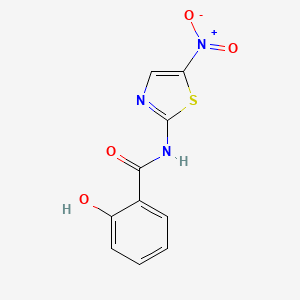

Feasible Synthetic Routes

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: Trimebutine maleate exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows trimebutine maleate to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that trimebutine maleate can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of trimebutine maleate in treating functional dyspepsia (FD)?

A2: Studies demonstrate that trimebutine maleate effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining trimebutine maleate with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does trimebutine maleate compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that trimebutine maleate, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to trimebutine maleate alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that trimebutine maleate combined with Bifid Triple Viable might be more effective than trimebutine maleate alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of trimebutine maleate been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, trimebutine maleate has shown promising results in treating IBS-D. Research indicates that combining trimebutine maleate with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, trimebutine maleate combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of trimebutine maleate?

A5: Research on the pharmacokinetic profile of trimebutine maleate sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of trimebutine maleate. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of trimebutine maleate sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of trimebutine maleate?

A6: Yes, researchers have developed controlled-release formulations of trimebutine maleate. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a trimebutine maleate suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify trimebutine maleate in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine trimebutine maleate concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of trimebutine maleate and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze trimebutine maleate and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of trimebutine maleate formulations?

A8: Quality control measures for trimebutine maleate dispersible tablets include UV spectrophotometry for determining trimebutine maleate concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in trimebutine maleate raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for trimebutine maleate?

A9: Further research could explore the precise mechanisms underlying the dual action of trimebutine maleate on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of trimebutine maleate, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of trimebutine maleate is another promising area for future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.